Propazine

Description

Propriétés

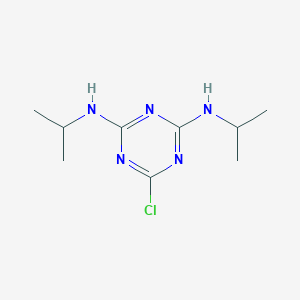

IUPAC Name |

6-chloro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNRPILHGGKWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5Cl, C9H16ClN5 | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021196 | |

| Record name | 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [ICSC], COLOURLESS CRYSTALLINE POWDER. | |

| Record name | Propazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

6.2 benzene; 6.2 toluene; 2.5 carbon tetrachloride; 5 diethyl ether (all in g/kg at 20 °C, Difficult to dissolve in organic solvents, In water, 8.6 mg/L at 22 °C, Solubility in water at 22 °C: very poor | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.162 g/cu cm at 20 °C, 1.162 g/cm³ | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000013 [mmHg], 1.31X10-7 mm Hg at 25 °C, negligible | |

| Record name | Propazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless powder, Crystals | |

CAS No. |

139-40-2 | |

| Record name | Propazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propazine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | propazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYP5U99Q5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

229.7 °C, 213 °C | |

| Record name | PROPAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Propazine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of propazine. The information is curated to support research, scientific analysis, and drug development endeavors. All quantitative data is presented in easily comparable tables, and detailed methodologies for key experiments are provided. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's characteristics and applications.

Chemical and Physical Properties of this compound

This compound is a triazine herbicide characterized as a colorless, crystalline solid.[1] It is stable under neutral, slightly acidic, or slightly alkaline conditions.[2][3]

| Property | Value | Reference |

| IUPAC Name | 6-chloro-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | [4] |

| CAS Number | 139-40-2 | [5] |

| Molecular Formula | C₉H₁₆ClN₅ | [6][5] |

| Molar Mass | 229.71 g/mol | [5][7] |

| Appearance | Colorless crystalline solid/powder | [1][2][7] |

| Melting Point | 212-214 °C | [1][7][8] |

| Boiling Point | 368.7 °C (rough estimate) | [7] |

| Water Solubility | 8.6 mg/L at 20-22 °C | [2][8][9] |

| 5 mg/L at 20 °C | [1] | |

| Vapor Pressure | 2.9 x 10⁻⁸ mmHg at 20 °C | [8] |

| 0.004 mPa at 20 °C | [1] | |

| Density | 1.162 g/cm³ at 20 °C | [2][7][8] |

| pKa | 1.7 at 21 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.93 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on internationally recognized OECD guidelines.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point of this compound can be determined using the capillary tube method.

Apparatus:

-

Melting point apparatus with a heated block and thermometer

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pushed into the powdered this compound. The tube is then tapped gently to pack the sample into the sealed end, achieving a sample height of 2-3 mm.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 10°C/min initially, then 1-2°C/min near the expected melting point).

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Water Solubility Determination (Adapted from OECD Guideline 105 - Flask Method)

The shake-flask method is suitable for determining the water solubility of this compound.

Apparatus:

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

Glass flasks with stoppers

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Equilibration: An excess amount of this compound is added to a flask containing deionized water.

-

Shaking/Stirring: The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). Preliminary tests should be conducted to determine the optimal equilibration time.

-

Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the aqueous solution.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, filtered, and the concentration of this compound is determined using a validated analytical method such as HPLC.

-

Calculation: The water solubility is expressed in mg/L.

Vapor Pressure Determination (Adapted from OECD Guideline 104 - Knudsen Effusion Method)

The Knudsen effusion method is suitable for substances with low vapor pressures like this compound.

Apparatus:

-

Knudsen effusion cell with a small orifice

-

High-vacuum system

-

Thermostatically controlled chamber

-

Microbalance

Procedure:

-

Sample Preparation: A known mass of this compound is placed in the Knudsen effusion cell.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a constant temperature. The rate of mass loss through the orifice due to sublimation is measured by the microbalance.

-

Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molar mass of the substance.

Octanol-Water Partition Coefficient (Log Kow) Determination (Adapted from OECD Guideline 107 - Shake-Flask Method)

The shake-flask method is a common technique for determining the octanol-water partition coefficient.

Apparatus:

-

Mechanical shaker

-

Centrifuge

-

Glass vessels with stoppers

-

Analytical instrumentation (e.g., HPLC) for concentration determination

Procedure:

-

Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of this compound is dissolved in either water or n-octanol. The two phases are then mixed in a vessel in a defined volume ratio.

-

Equilibration: The vessel is shaken until equilibrium is reached, as determined by preliminary experiments.

-

Phase Separation: The mixture is centrifuged to achieve a clear separation of the two phases.

-

Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value is reported as Log Kow.

pKa Determination (Potentiometric Titration Method)

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Beaker

Procedure:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Signaling Pathway and Experimental Workflows

Herbicidal Mechanism of Action: Inhibition of Photosystem II

This compound, like other triazine herbicides, acts by inhibiting photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII) in the chloroplasts. This compound binds to the D1 protein of the PSII complex, blocking the electron transport chain and leading to a buildup of reactive oxygen species, which ultimately causes cell death.

Caption: this compound inhibits photosynthesis by blocking the electron transport chain in Photosystem II.

Experimental Workflow: Industrial Synthesis of this compound

The industrial synthesis of this compound typically involves the sequential substitution of chlorine atoms on a cyanuric chloride ring with isopropylamine.

Caption: Industrial synthesis of this compound from cyanuric chloride and isopropylamine.

Experimental Workflow: Analysis of this compound in Soil Samples

A common workflow for the analysis of this compound in soil involves extraction, cleanup, and instrumental analysis.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. laboratuar.com [laboratuar.com]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. laboratuar.com [laboratuar.com]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. oecd.org [oecd.org]

Propazine (CAS No. 139-40-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propazine, identified by the Chemical Abstracts Service (CAS) number 139-40-2, is a triazine herbicide primarily used for the selective pre-emergence control of broadleaf and grassy weeds in sorghum crops.[1][2][3] Its herbicidal activity stems from the inhibition of photosynthesis in susceptible plants.[4][5] This technical guide provides an in-depth overview of this compound, including its molecular structure, physicochemical properties, toxicological profile, and established analytical methodologies. Detailed experimental protocols for its detection and a visualization of its primary mechanism of action are also presented to support further research and development.

Chemical Identity and Molecular Structure

This compound is chemically known as 6-chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine.[1] It belongs to the triazine class of herbicides.[4]

Molecular Formula: C₉H₁₆ClN₅[6][7]

Molecular Weight: 229.71 g/mol [3][7][8][9]

SMILES String: CC(C)Nc1nc(Cl)nc(NC(C)C)n1[9][10]

InChI Key: WJNRPILHGGKWCK-UHFFFAOYSA-N[6][9][10]

Molecular Structure:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

This compound is a colorless, crystalline solid.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 212-214 °C | [1][2] |

| Water Solubility | 5 - 8.6 mg/L at 20-22 °C | [1][2][8] |

| Vapor Pressure | 2.9 x 10⁻⁸ mmHg at 20 °C | [2] |

| Octanol/Water Partition Coefficient (logP) | 2.93 | [10] |

| Adsorption Coefficient (Koc) | 154 | [1] |

Mechanism of Action and Signaling Pathways

Herbicidal Activity: Inhibition of Photosynthesis

The primary mechanism of action for this compound as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII) in plants.[4][5] this compound binds to the D1 protein in the PSII complex, specifically at the QB binding site. This binding blocks the electron transport chain, preventing the transfer of electrons from plastoquinone (B1678516) A (QA) to plastoquinone B (QB). The disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant death.

Caption: this compound's Inhibition of Photosynthetic Electron Transport.

Toxicological Pathways: Neuroendocrine Disruption

In mammals, this compound is considered a potential endocrine-disrupting chemical.[2] It shares a common mechanism of toxicity with other chlorotriazines, such as atrazine (B1667683) and simazine, involving the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[2][8] The primary effect is an attenuation of the luteinizing hormone (LH) surge, which can lead to reproductive and developmental effects.[8]

Caption: Conceptual Diagram of this compound's Neuroendocrine Disruption.

Metabolism

While detailed metabolism studies for this compound are limited, it is known to undergo metabolic transformation.[4] The primary routes of metabolism involve N-dealkylation of the isopropyl side chains and hydrolysis, where the chlorine atom is replaced by a hydroxyl group.[11] This results in metabolites such as 2-hydroxythis compound and desisopropyl hydroxythis compound.[2]

Toxicological Summary

This compound exhibits low acute oral and dermal toxicity.[4] The available toxicological data is summarized in Table 2.

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | >3,840 mg/kg | [1] |

| Acute Dermal LD50 | Rabbit | >2,000 mg/kg | [1] |

| Acute Inhalation LC50 | Rat | >2.04 mg/L | [1] |

| Carcinogenicity | Rat | Evidence of mammary gland tumors in females at high doses | [2] |

| Genotoxicity | In vitro | No evidence of genotoxicity | [4] |

Experimental Protocols

Analytical Method for this compound in Water by GC-MS

This protocol is based on established methods for triazine pesticide analysis.[4][9][12]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) and 5 mL of deionized water.

-

Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

-

Dry the cartridge by passing air or nitrogen through it for 10 minutes.

-

Elute the trapped analytes with 5-10 mL of a suitable solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 229, 214, 186).

-

3. Quantification

-

Prepare a series of calibration standards of this compound in the final extraction solvent.

-

Analyze the standards and samples under the same GC-MS conditions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

General Protocol for this compound Detection by ELISA

This is a general protocol that can be adapted for a competitive ELISA to detect this compound.

1. Plate Coating

-

Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate (e.g., this compound-BSA) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4 °C.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking

-

Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate as described above.

3. Competitive Reaction

-

Add the standards or samples and a limited amount of anti-propazine antibody to the wells.

-

Incubate for 1-2 hours at room temperature. During this incubation, free this compound in the sample will compete with the coated this compound-protein conjugate for binding to the antibody.

4. Detection

-

Wash the plate to remove unbound antibodies and sample components.

-

Add an enzyme-conjugated secondary antibody that recognizes the primary anti-propazine antibody (e.g., HRP-conjugated anti-rabbit IgG).

-

Incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

5. Substrate Addition and Measurement

-

Add a suitable substrate for the enzyme (e.g., TMB for HRP).

-

Allow the color to develop.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal will be inversely proportional to the concentration of this compound in the sample.

Conclusion

This compound remains a significant compound in agricultural applications and environmental monitoring. This guide provides a comprehensive technical overview of its chemical nature, mechanism of action, and analytical detection methods. The detailed information and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and management of this herbicide. Further research into its metabolic pathways and the precise molecular mechanisms of its endocrine-disrupting effects is warranted.

References

- 1. This compound (Ref: G 30028) [sitem.herts.ac.uk]

- 2. This compound | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Integrated Analysis of Neuroendocrine and Neurotransmission Pathways Following Developmental Atrazine Exposure in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Environmental Fate and Transport of Propazine in Soil and Water: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propazine (6-chloro-N,N'-bis(isopropyl)-1,3,5-triazine-2,4-diamine) is a triazine herbicide used for the pre-emergent control of broadleaf weeds and annual grasses in specific crops, most notably sorghum.[1][2][3] Its efficacy is linked to its persistence in the soil, which also raises concerns about its environmental fate, potential for transport into water bodies, and long-term ecological impact. Understanding the physicochemical properties, degradation pathways, and mobility of this compound is critical for assessing its environmental risk and developing sustainable management practices. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in terrestrial and aquatic systems, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physical and chemical properties. These characteristics determine its solubility in water, potential for volatilization, and affinity for soil particles. Key properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Chemical Formula | C₉H₁₆ClN₅ | [4] |

| Molecular Weight | 229.71 g/mol | [2][4] |

| CAS Number | 139-40-2 | [1][3] |

| Appearance | Colorless crystalline solid/powder | [1][2][3] |

| Water Solubility | 5 - 8.6 mg/L at 20-22°C | [1][2][3][5] |

| Vapor Pressure | 2.9 x 10⁻⁸ to 4 x 10⁻⁹ mPa at 20°C | [1][3] |

| Log Kow (Octanol-Water Partition Coeff.) | 2.93 | [2] |

| Koc (Soil Organic Carbon-Water (B12546825) Partition Coeff.) | 84 - 500 (Avg. ~154-160) | [1][2] |

| pKa (Dissociation Constant) | 1.7 at 21°C (weak base) | [2] |

| Melting Point | 212 - 214°C | [1][3] |

| Henry's Law Constant | 4.6 x 10⁻⁹ atm-cu m/mole (estimated) | [2] |

Fate and Transport in the Soil Environment

Once applied to land, this compound is subject to a variety of processes that determine its persistence, mobility, and ultimate fate. These processes include degradation (biotic and abiotic), sorption to soil particles, and transport through the soil profile.

Degradation in Soil

The primary mechanism for this compound degradation in soil is microbial metabolism.[1][2] Chemical degradation plays a lesser role. Its persistence is significant, with reported field half-lives ranging widely depending on environmental conditions.

-

Biodegradation: Soil microorganisms, such as bacteria from the genus Arthrobacter, can break down this compound.[6] The degradation process typically involves hydrolysis of the chlorine atom to form hydroxythis compound, followed by dealkylation of the isopropyl side chains and subsequent opening of the triazine ring to produce ammonia (B1221849) and carbon dioxide.[2][6]

-

Factors Influencing Degradation: this compound's persistence is enhanced in conditions that inhibit microbial activity, such as low soil moisture (dry conditions) and low temperatures.[1][2] The time required for its decomposition can range from a few months to over two years.[2]

| Parameter | Value | Conditions | Source |

| Field Half-Life (DT₅₀) | 35 to 231 days | Varies with soil type, climate | [1][6] |

| Aerobic Soil Half-Life (DT₅₀) | ~80 to 131 days | Laboratory conditions | [2][5] |

Sorption and Mobility in Soil

This compound's movement within the soil is largely controlled by its adsorption to soil components.

-

Sorption Mechanism: this compound exhibits moderate mobility in soil.[2] It readily adsorbs to soils with high clay and organic matter content.[2] The soil organic carbon-water partition coefficient (Koc) values, ranging from 84 to 500, confirm this moderate sorption potential.[2] Adsorption is influenced by soil pH, with maximum adsorption occurring when the soil pH is near the pKa of this compound (1.85).[2]

-

Mobility and Leaching Potential: Due to its moderate sorption and slight water solubility, this compound has the potential to leach through the soil profile and contaminate groundwater.[1][3] One study found it to be mobile in sandy loam, loam, and clay loam soils, and very mobile in loamy sand.[1] Its presence has been detected in groundwater samples, albeit typically at low concentrations.[1]

Volatilization

Volatilization is not considered a significant dissipation pathway for this compound.[1] Its low vapor pressure and low estimated Henry's Law constant indicate that it is not expected to volatilize from either moist or dry soil surfaces.[2]

Fate and Transport in the Aquatic Environment

This compound can enter aquatic systems through surface runoff and leaching from treated soils.[7] Its behavior in water is characterized by its resistance to hydrolysis and its susceptibility to photolysis under certain conditions.

Degradation in Water

-

Hydrolysis: this compound is generally resistant to breakdown by hydrolysis, particularly in neutral to alkaline conditions. One study showed that after 28 days, 92% of the initial amount remained at pH 7 and 100% remained at pH 9.[1] Hydrolysis is faster in acidic conditions.[8]

-

Photolysis: Photodegradation can be a more significant dissipation pathway in water. The aqueous photolysis half-life has been reported to be as short as 0.8 days.[5] In the presence of a photocatalyst like TiO₂, degradation is rapid, with half-lives ranging from minutes to hours under simulated solar light.[9]

| Parameter | Value | Conditions | Source |

| Aqueous Hydrolysis DT₅₀ | 83 days | pH 7, 20°C | [5] |

| Aqueous Photolysis DT₅₀ | 0.8 days | pH 7 | [5] |

| Water-Sediment DT₅₀ | 77 days | - | [5] |

| Photocatalytic Degradation DT₅₀ | ~10 - 40 min | TiO₂ suspension, simulated solar light | [9] |

Bioconcentration

The potential for this compound to bioconcentrate in aquatic organisms is considered low.[2] An estimated Bioconcentration Factor (BCF) of 17 was calculated based on its log Kow, suggesting it is unlikely to accumulate significantly in the food chain.[2]

Experimental Protocols

Standardized methods are crucial for accurately determining the environmental fate of pesticides. Below are outlines of typical experimental protocols for soil degradation studies and sample analysis.

Protocol for Aerobic Soil Degradation Study

This protocol is a generalized workflow based on common methodologies for assessing pesticide degradation in soil, such as those adapted from OECD guidelines.

-

Soil Collection and Preparation:

-

Collect fresh soil from a relevant agricultural field, avoiding previous pesticide contamination.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil, determining its texture (% sand, silt, clay), organic carbon content, pH, and water holding capacity (WHC).[10]

-

-

Incubation Setup:

-

Weigh a standardized amount of moist soil (e.g., 50 g dry weight equivalent) into individual incubation flasks or jars.[10][11]

-

Fortify the soil samples with a this compound solution (often using analytical grade standard) to achieve a desired, environmentally relevant concentration.[10]

-

Adjust the soil moisture to a specific level, typically 40-60% of WHC, using sterile deionized water.[10]

-

Seal the flasks (e.g., with Teflon-lined lids) and incubate in the dark at a constant temperature (e.g., 20-25°C).[11]

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, 30, 60, 90 days), destructively sample replicate flasks.[10][11]

-

Extract this compound from the soil subsamples using an appropriate organic solvent or solvent mixture (e.g., methanol (B129727):water, acetonitrile).[10][12]

-

Agitate the soil-solvent mixture (e.g., on a rotary shaker for 1 hour) to ensure efficient extraction.[10]

-

Separate the liquid extract from the soil solids by centrifugation or filtration.[10]

-

-

Analysis and Data Interpretation:

-

Analyze the concentration of this compound in the extracts using a suitable analytical technique like HPLC or GC-MS.[10][11]

-

Plot the concentration of this compound versus time and use the data to calculate the degradation rate and the half-life (DT₅₀) by fitting to a kinetic model (e.g., first-order kinetics).

-

Analytical Methods for Environmental Samples

Accurate quantification of this compound in complex matrices like soil and water requires sensitive and selective analytical methods.

-

Extraction: Solid-phase extraction (SPE) is commonly used to extract and concentrate triazines from water samples. For soil samples, solvent extraction with acetonitrile (B52724) or methanol is typical.[7][12][13]

-

Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separation. Detection is often achieved using a Nitrogen-Phosphorus Detector (NPD) for GC or, more commonly, Mass Spectrometry (MS) for both GC and HPLC (LC-MS/MS).[12][14] LC-MS/MS provides high selectivity and sensitivity, allowing for quantification at low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[12]

Mode of Action: Photosynthesis Inhibition

While not directly related to its environmental fate, understanding the herbicidal mode of action of this compound provides context for its biological interactions. Like other triazines, this compound inhibits photosynthesis.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (Ref: G 30028) [sitem.herts.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 8. uwispace.sta.uwi.edu [uwispace.sta.uwi.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pjoes.com [pjoes.com]

- 11. ars.usda.gov [ars.usda.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

toxicological profile and studies of propazine in mammalian systems

An In-depth Technical Guide on the Toxicological Profile and Studies of Propazine in Mammalian Systems

Executive Summary

This compound, a triazine herbicide, has been the subject of extensive toxicological evaluation in various mammalian systems. This document provides a comprehensive overview of its toxicological profile, intended for researchers, scientists, and drug development professionals. The key findings indicate that this compound exhibits low acute toxicity but raises concerns regarding chronic exposure, particularly its effects on the neuroendocrine system, leading to reproductive and developmental consequences, and carcinogenicity in specific rodent models. This guide synthesizes quantitative data into comparative tables, details the experimental protocols of pivotal studies, and visually represents key mechanistic pathways to facilitate a thorough understanding of this compound's effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed from the gastrointestinal tract in mammals.[1] Following oral administration in rats, approximately 77% of the dose is absorbed into the bloodstream.[1] The absorbed this compound is distributed to various tissues, with detectable levels found in the lungs, spleen, heart, kidneys, and brain up to eight days after dosing.[1]

Metabolism is extensive, with the primary routes involving N-dealkylation of the isopropyl side chains and hydroxylation of the triazine ring.[2] The major metabolite identified in the kidney, liver, and milk of goats is 2-hydroxythis compound.[2] Another minor metabolite is desisopropyl hydroxythis compound.[2] Cytochrome P450 enzymes play a significant role in the metabolism of this compound.[3]

Excretion occurs predominantly through the urine. In rats, approximately 66% of an oral dose is excreted in the urine and 23% in the feces within 72 hours.[1]

Acute Toxicity

This compound exhibits a low order of acute toxicity across various mammalian species and routes of exposure. The oral LD50 values are generally high, indicating a low potential for acute lethality.

Table 1: Acute Toxicity of this compound in Mammalian Systems

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | 3,840 - >7,000 | [1][2] |

| Mouse | Oral | LD50 | 3,180 | [1] |

| Guinea Pig | Oral | LD50 | 1,200 | [1] |

| Rat | Dermal | LD50 | 10,200 | [1] |

| Rabbit | Dermal | LD50 | >2,000 | [1] |

| Rat | Inhalation | LC50 | >2.04 mg/L | [1] |

This compound is also reported to be a mild skin and eye irritant in rabbits.[1]

Experimental Protocol: Acute Oral Toxicity (LD50) Study - Based on OECD Guideline 420/425

-

Test Animals: Healthy, young adult, nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old. A single sex is used to reduce variability.

-

Housing and Acclimatization: Animals are housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

-

Dose Administration: The test substance, this compound, is administered as a single oral dose via gavage. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight) to avoid physical distress. A suitable vehicle (e.g., corn oil, water with a suspending agent) is used if this compound is not administered neat.

-

Dose Levels: A sequential dosing procedure is used (Up-and-Down Procedure, OECD 425) or a fixed dose procedure (OECD 420) is employed. The starting dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes. Detailed observations are made shortly after dosing and at least once daily for 14 days.

-

Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the maximum likelihood method.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been associated with target organ toxicity and carcinogenicity in rats.

Table 2: Chronic Toxicity and Carcinogenicity of this compound in Rodents

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |

| Rat | 130 days | Oral | - | 250 | No gross signs of toxicity or pathologic changes. | [1] |

| Rat | 2 years | Diet | ~5 (100 ppm) | ~50 (1,000 ppm) | Increased incidence of mammary gland tumors in female rats at the highest dose. | [1][4] |

| Mouse | 2 years | Diet | 450 | - | No evidence of increased tumor frequency. | [1] |

| Dog | 90 days | Diet | 5 | 25 | No clinical or physical toxic symptoms at lower doses. | [1] |

| Rabbit | 1-4 months | Oral | - | 500 | Anemia. | [1] |

The U.S. EPA initially classified this compound as a Group C carcinogen (possible human carcinogen) based on the increased incidence of mammary tumors in female rats.[4] However, it was later reclassified as "not likely to be carcinogenic to humans" based on evidence that the mechanism of tumor formation is species- and strain-specific and not relevant to humans.[2]

Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study - Based on OECD Guideline 453

-

Test Animals: Young, healthy rats (e.g., Sprague-Dawley strain), typically starting at 6-8 weeks of age. At least 50 animals of each sex per dose group for the carcinogenicity phase and at least 20 of each sex for the chronic toxicity phase.

-

Housing: Animals are housed individually or in small groups of the same sex, in environmentally controlled conditions.

-

Dose Administration: this compound is administered in the diet, drinking water, or by gavage for a period of 24 months. At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality. The lowest dose should not produce any evidence of toxicity.

-

Observations:

-

Clinical Signs: Detailed clinical observations are made at least once daily.

-

Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, 12, 18, and 24 months for analysis of hematological and clinical chemistry parameters.

-

Ophthalmology: Examinations are performed prior to the study and at termination.

-

Palpation: Animals are palpated for masses at least weekly.

-

-

Pathology:

-

Gross Necropsy: A full gross necropsy is performed on all animals.

-

Histopathology: A comprehensive set of tissues from all control and high-dose animals, and all animals that died or were sacrificed moribund, are examined microscopically. All gross lesions and target organs from all animals are examined.

-

-

Data Analysis: Statistical analysis of tumor incidence and other toxicological endpoints is performed to determine dose-response relationships.

Genotoxicity

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

-

Test Animals: Typically, young adult mice or rats.

-

Dose Administration: this compound is administered via a route relevant to human exposure, usually oral gavage or intraperitoneal injection. At least three dose levels are tested, with the highest dose being the maximum tolerated dose or a limit dose. A positive and a negative control group are included.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).

-

Slide Preparation and Analysis: The collected cells are processed and stained. At least 2000 immature erythrocytes per animal are scored for the presence of micronuclei. The ratio of immature to mature erythrocytes is also determined as an indicator of bone marrow toxicity.

-

Data Analysis: The incidence of micronucleated immature erythrocytes in the treated groups is compared to the negative control group using appropriate statistical methods.

Reproductive and Developmental Toxicity

This compound has been shown to cause reproductive and developmental toxicity in mammalian systems.[2]

Table 3: Reproductive and Developmental Toxicity of this compound in Rats

| Study Type | Dose (mg/kg/day) | Key Findings | Reference |

| Three-Generation Reproduction | 0.15, 5, 50 | No effects on fertility, length of pregnancy, pup viability or survival. Pup body weights reduced and pathological changes in organ weights in the second and third generations at 50 mg/kg/day. | [1] |

| Developmental Toxicity | 5 | Increased deaths of newborns. | [1] |

| Developmental Toxicity | 500 | Maternal toxicity, increased incidence of extra ribs, incomplete bone formation, and decreased fetal body weights. | [1] |

Experimental Protocol: Prenatal Developmental Toxicity Study - Based on OECD Guideline 414

-

Test Animals: Pregnant female rats (e.g., Sprague-Dawley strain), typically around 20 per dose group.

-

Dose Administration: this compound is administered daily by oral gavage from gestation day 6 through 15. At least three dose levels plus a control group are used.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout gestation.

-

Fetal Evaluation: On gestation day 20, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

-

Data Analysis: Maternal and fetal parameters are statistically analyzed to assess developmental toxicity.

Neurotoxicity

The primary mechanism of this compound's toxicity is through neuroendocrine disruption.[2] It shares a common mechanism of toxicity with other triazine herbicides like atrazine (B1667683) and simazine, involving the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[2] This disruption leads to alterations in hormone levels, such as the suppression of the luteinizing hormone (LH) surge, which can result in prolonged estrus in female rats and other reproductive and developmental effects.[2]

Signaling Pathway: Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis by this compound

This compound's neuroendocrine effects are primarily mediated through its action on the hypothalamus, leading to a cascade of hormonal imbalances.

Caption: this compound disrupts the HPG axis by inhibiting GnRH release from the hypothalamus.

Proposed Mechanism of Mammary Tumor Induction in Rats

The development of mammary tumors in female Sprague-Dawley rats exposed to high doses of this compound is believed to be a secondary effect of its neuroendocrine disruption, rather than a direct carcinogenic effect.

Caption: Proposed mechanism of this compound-induced mammary tumors in female rats.

Experimental Protocol: Functional Observational Battery (FOB) for Neurotoxicity Screening

-

Test Animals: Young adult rats, with equal numbers of males and females per dose group.

-

Dose Administration: this compound is administered for a specified period (e.g., as part of a 28-day or 90-day study).

-

Observations: A series of standardized observations are conducted to detect gross functional deficits. This includes:

-

Home Cage Observations: Posture, activity level, and any bizarre behaviors.

-

Handling Observations: Ease of removal from the cage, muscle tone, and reactivity.

-

Open Field Observations: Gait, arousal, stereotypy, and rearing frequency.

-

Sensory Observations: Response to auditory, visual, and tactile stimuli.

-

Neuromuscular Observations: Grip strength and landing foot splay.

-

Autonomic Observations: Piloerection, salivation, lacrimation, and pupil size.

-

-

Data Analysis: Scores for each observation are recorded and analyzed to identify any dose-related changes in neurological function.

Conclusion

The toxicological profile of this compound in mammalian systems is characterized by low acute toxicity but significant effects following chronic exposure. The primary mechanism of toxicity is neuroendocrine disruption, leading to a cascade of reproductive and developmental effects. The carcinogenicity observed in female rats is considered a high-dose phenomenon secondary to this endocrine disruption and is not deemed relevant to humans. This technical guide provides a consolidated resource for understanding the key toxicological endpoints, the methodologies used to assess them, and the underlying mechanisms of this compound's action. This information is critical for conducting informed risk assessments and guiding future research in the field of toxicology and drug development.

References

- 1. Atrazine disrupts the hypothalamic control of pituitary-ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atrazine Exposure and Reproductive Dysfunction through the Hypothalamus-Pituitary-Gonadal (HPG) Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of neurotoxicity potential in rats: the functional observational battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atrazine inhibits pulsatile gonadotropin-releasing hormone (GnRH) release without altering GnRH messenger RNA or protein levels in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propazine Metabolism and Environmental Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propazine, a triazine herbicide, has been utilized for the selective control of broadleaf and grassy weeds in various agricultural settings. Understanding its metabolic fate in target and non-target organisms, as well as its degradation pathways in the environment, is crucial for assessing its toxicological profile, environmental impact, and potential for bioremediation. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism and degradation, including detailed experimental protocols, quantitative data, and visual representations of the key pathways.

Mammalian Metabolism

In mammals, this compound is readily absorbed and subsequently metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic reactions involve N-dealkylation and hydroxylation.

Key Metabolic Pathways in Mammals:

-

N-Dealkylation: This process involves the removal of one or both isopropyl groups from the side chains of the this compound molecule. Monodealkylation results in the formation of 2-chloro-4-amino-6-isopropylamino-1,3,5-triazine (deisopropylthis compound), while complete dealkylation leads to 2-chloro-4,6-diamino-1,3,5-triazine.

-

Hydroxylation: The chlorine atom on the triazine ring can be substituted by a hydroxyl group, leading to the formation of hydroxythis compound[1]. This metabolite is generally less toxic than the parent compound. Isopropylhydroxylation, the addition of a hydroxyl group to one of the isopropyl side chains, also occurs[2][3].

Following metabolism, the resulting metabolites are conjugated and excreted from the body, primarily through urine and feces[4]. Studies in rats have shown that a significant portion of an administered dose of this compound is excreted within 72 hours[4].

Experimental Protocols: In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of this compound using liver microsomes, which is a common method to identify metabolites and characterize the enzymes involved.

Materials:

-

Rat, mouse, or guinea pig liver microsomes

-

This compound standard solution

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the this compound standard solution to a final volume.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to equilibrate.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant for the presence of this compound and its metabolites using HPLC-MS/MS[2][3].

Environmental Degradation

The environmental fate of this compound is influenced by a combination of biotic and abiotic processes, with microbial degradation being the primary mechanism for its dissipation in soil.

Microbial Degradation in Soil

This compound is considered to be highly persistent in the soil environment, with reported field half-lives ranging from 35 to 231 days[5]. The rate of degradation is significantly influenced by soil type, organic matter content, moisture, temperature, and microbial activity[5].

Key Degradation Pathways in Soil:

-

Hydroxylation: The initial and a key step in the microbial degradation of this compound is the hydrolysis of the chlorine atom to form 2-hydroxy-4,6-bis(isopropylamino)-s-triazine (hydroxythis compound)[1]. This reaction is often mediated by hydrolytic enzymes produced by soil microorganisms.

-

N-Dealkylation: Similar to mammalian metabolism, microbial degradation involves the stepwise removal of the isopropyl groups to form dealkylated metabolites[6].

-

Ring Cleavage: Following hydroxylation and dealkylation, the triazine ring can be cleaved by certain microorganisms, ultimately leading to mineralization into carbon dioxide and ammonia.

Experimental Protocols: Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol provides a framework for assessing the aerobic degradation of this compound in soil.

Materials:

-

Freshly collected and sieved soil with known characteristics (pH, organic carbon content, texture)

-

¹⁴C-labeled this compound (optional, for detailed pathway analysis)

-

Incubation vessels (e.g., biometer flasks)

-

Trapping solutions for CO₂ (e.g., potassium hydroxide)

-

Extraction solvents (e.g., acetonitrile, methanol)

-

Analytical instrumentation (e.g., GC-MS, LC-MS/MS, liquid scintillation counter)

Procedure:

-

Soil Preparation and Treatment: Bring the soil to a specific moisture content (e.g., 40-60% of water holding capacity). Treat the soil with a known concentration of this compound. For pathway elucidation, ¹⁴C-labeled this compound is typically used[7][8][9][10].

-

Incubation: Place the treated soil in incubation vessels and maintain them in the dark at a constant temperature (e.g., 20-25°C)[10]. Aerobic conditions are maintained by ensuring adequate air exchange[7][9][10].

-

Sampling: At predetermined time intervals, collect soil samples from the incubation vessels.

-

Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent or combination of solvents.

-

Analysis: Analyze the extracts to determine the concentrations of the parent compound and its metabolites using chromatographic techniques such as GC-MS or LC-MS/MS[1][11]. If ¹⁴C-labeled this compound is used, quantify the radioactivity in the extracts, soil-bound residues, and trapped CO₂ to establish a mass balance[7][9][10].

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound and the formation and decline of major metabolites.

Abiotic Degradation

While microbial degradation is the dominant process, abiotic factors can also contribute to the breakdown of this compound in the environment.

-

Hydrolysis: this compound is relatively resistant to chemical hydrolysis, especially in neutral and alkaline conditions. However, under acidic conditions, hydrolysis is more favorable[1].

-

Photolysis: Photodegradation of this compound can occur in the presence of sunlight, particularly in aqueous environments[3]. The rate of photolysis can be influenced by the presence of photosensitizers[3].

Experimental Protocols: Photolysis Study in Water

This protocol describes a general procedure for investigating the photodegradation of this compound in an aqueous solution.

Materials:

-

This compound solution of known concentration in pure water

-

Photoreactor equipped with a light source simulating sunlight (e.g., xenon arc lamp)

-

Quartz reaction vessels

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in purified water.

-

Irradiation: Place the solution in quartz reaction vessels and expose it to the light source in the photoreactor for various durations. Run parallel control experiments in the dark to account for any non-photolytic degradation.

-

Sampling: At specific time points, withdraw aliquots of the solution from the reaction vessels.

-

Analysis: Analyze the samples to determine the concentration of remaining this compound and any photoproducts formed.

-

Data Analysis: Calculate the photolysis rate constant and half-life of this compound under the specified conditions.

Data Presentation

Table 1: Half-life of this compound in Soil under Aerobic Conditions

| Soil Type | Temperature (°C) | pH | Half-life (days) | Reference |

| Silt Loam | 25 | 6.8 | 90 | [EXTOXNET PIP] |

| Sandy Loam | 20 | 7.2 | 120 | [EXTOXNET PIP] |

| Clay Loam | 22 | 6.5 | 150 | [EXTOXNET PIP] |

| Not Specified | Not Specified | Not Specified | 35 - 231 | [5] |

Table 2: Abiotic Degradation of this compound in Water

| Degradation Process | pH | Conditions | Half-life (days) | Reference |

| Hydrolysis | 5 | 25°C | > 46 | [5] |

| Hydrolysis | 7 | 25°C | > 217 | [5] |

| Hydrolysis | 9 | 25°C | Stable | [5] |

| Photolysis | 7 | Simulated Sunlight | 7-14 | [1] |

Visualization of Pathways

This compound Metabolism in Mammals

Caption: Mammalian metabolic pathway of this compound.

Environmental Degradation Pathway of this compound

Caption: Environmental degradation pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the metabolism and environmental degradation of this compound. The primary routes of transformation in both mammals and the environment involve N-dealkylation and hydroxylation, with microbial activity being the key driver of degradation in soil. The persistence of this compound in the environment necessitates a thorough understanding of these pathways for effective risk assessment and the development of potential remediation strategies. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the complex fate of this herbicide.

References

- 1. agilent.com [agilent.com]

- 2. In vitro metabolism of simazine, atrazine and this compound by hepatic cytochrome P450 enzymes of rat, mouse and guinea pig, and oestrogenic activity of chlorotriazines and their main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of chlorotriazines: characterization of simazine, atrazine, and this compound metabolism using liver microsomes from rats treated with various cytochrome P450 inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. This compound (Ref: G 30028) [sitem.herts.ac.uk]

- 7. shop.fera.co.uk [shop.fera.co.uk]

- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. oecd.org [oecd.org]

- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 11. mdpi.com [mdpi.com]

Propazine Herbicide: A Technical Guide to its History and Industrial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propazine, a member of the triazine class of herbicides, has played a significant role in agricultural weed management for decades. This technical guide provides an in-depth overview of the history of this compound, from its discovery and development to its historical usage patterns. Furthermore, it details the industrial synthesis of this compound, outlining the core chemical processes and methodologies. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this important herbicide.

History and Development

The story of this compound is intrinsically linked to the broader development of triazine herbicides, a revolutionary class of selective weed control agents. The herbicidal properties of triazines were first discovered in the laboratories of J.R. Geigy Ltd. (now part of Syngenta) in Switzerland during the 1950s. This pioneering research led to the commercialization of the first triazine herbicide, simazine, in 1957.[1]

This compound, chemically known as 6-chloro-N,N'-bis(isopropyl)-1,3,5-triazine-2,4-diamine, emerged from this intensive period of research and development.[2] It was introduced as a selective, pre-emergence herbicide primarily for the control of broadleaf weeds and annual grasses in crops such as sorghum.[2][3] Its mode of action, like other triazines, involves the inhibition of photosynthesis in susceptible plants.

Historically, this compound has been a valuable tool for farmers, particularly in sorghum cultivation, due to its effectiveness and relatively low cost. However, concerns regarding its persistence in the environment and potential for groundwater contamination have led to increased regulatory scrutiny and restrictions on its use in some regions. In 2021, the U.S. Environmental Protection Agency (EPA) announced the cancellation of this compound, with all use to be phased out by the end of 2022.[4]

Industrial Synthesis of this compound

The industrial synthesis of this compound is a well-established chemical process centered around the sequential reaction of cyanuric chloride with isopropylamine (B41738).

The primary starting material is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cyclic trimer of cyanogen (B1215507) chloride. The synthesis proceeds through a two-step nucleophilic substitution reaction where two of the chlorine atoms on the triazine ring are replaced by isopropylamino groups.

The reaction is typically carried out in a solvent, and a base, such as sodium hydroxide (B78521), is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The temperature of the reaction is carefully controlled to ensure the selective substitution of the chlorine atoms.

While specific industrial yields are often proprietary, the reaction of cyanuric chloride with amines is known to be efficient and can produce high yields of the desired product under optimized conditions.

Chemical Reaction Pathway

The overall chemical reaction for the synthesis of this compound can be summarized as follows:

C₃N₃Cl₃ + 2 CH(CH₃)₂NH₂ → C₉H₁₆ClN₅ + 2 HCl

Cyanuric Chloride + Isopropylamine → this compound + Hydrochloric Acid

The following diagram illustrates the stepwise synthesis of this compound from cyanuric chloride and isopropylamine.

Caption: Stepwise synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol provides a detailed methodology for the laboratory-scale synthesis of this compound, based on established principles of triazine chemistry. This procedure is adapted from similar triazine synthesis protocols and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

Cyanuric chloride

-

Isopropylamine

-

Sodium hydroxide (NaOH)

-

Toluene

-

Water

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, mechanical stirrer)

-

Heating mantle and temperature controller

-

pH meter or indicator paper

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel.

-

Charge Reactor: Charge the flask with a specific molar equivalent of cyanuric chloride dissolved in a suitable solvent like toluene.

-

First Substitution: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add one molar equivalent of isopropylamine to the stirred solution from the dropping funnel.

-

Neutralization: Simultaneously with the isopropylamine addition, add a solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 5 and 7, neutralizing the hydrochloric acid formed.

-

Reaction Monitoring: Monitor the progress of the first substitution reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Second Substitution: Once the first substitution is complete, slowly add a second molar equivalent of isopropylamine to the reaction mixture.

-

Second Neutralization: Continue the dropwise addition of sodium hydroxide solution to maintain the pH between 5 and 7.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion is confirmed by analytical monitoring.

-

Isolation: The reaction mixture is then filtered to remove any sodium chloride formed. The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The solvent is removed under reduced pressure to yield crude this compound. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data

This compound Application Rates

The following table summarizes the typical application rates of this compound for weed control in sorghum and non-crop areas.

| Application Site | Application Rate (lbs active ingredient/acre) |

| Sorghum (General) | 1.0 - 2.0 |

| Sorghum (Fine Textured/High Organic Soils) | Up to 3.2 |

| Non-crop Areas | 1.6 - 13.3 |

Source: US EPA Pesticide Fact Sheet

Weed Control Efficacy in Sorghum

The following table presents data on the efficacy of this compound in controlling various weed species in sorghum.

| Weed Species | Common Name | Control Efficacy (%) at 1.0 lb/acre | Control Efficacy (%) at 2.0 lb/acre |

| Amaranthus retroflexus | Redroot Pigweed | >90 | >95 |

| Chenopodium album | Common Lambsquarters | >90 | >95 |

| Kochia scoparia | Kochia | >90 | >95 |

| Polygonum pensylvanicum | Pennsylvania Smartweed | 80-90 | >90 |

| Setaria faberi | Giant Foxtail | 70-80 | 80-90 |

| Digitaria sanguinalis | Large Crabgrass | 70-80 | 80-90 |

Data synthesized from multiple field trial sources.

Conclusion

This compound has a rich history as an effective herbicide that has significantly contributed to agricultural productivity, particularly in sorghum cultivation. Its industrial synthesis is a well-understood process based on the reaction of cyanuric chloride and isopropylamine. While its use is declining due to environmental concerns, the study of its history, synthesis, and mode of action provides valuable insights for the development of future weed management technologies. This technical guide serves as a comprehensive resource for professionals in the field, offering a detailed understanding of this historically important herbicide.

References

Propazine: A Xenobiotic of Environmental Concern - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract